

# Laboratory Preparation of Benzyltrimethylammonium Tribromide: A Detailed Guide for Researchers

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## Compound of Interest

Compound Name: *Benzyltrimethylammonium  
tribromide*

Cat. No.: *B15548377*

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## Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of **Benzyltrimethylammonium tribromide** (BTMABr<sub>3</sub>), a versatile and highly efficient reagent in organic synthesis. This crystalline, stable, and easy-to-handle solid serves as a safer alternative to liquid bromine for various chemical transformations, including bromination and oxidation reactions. Its utility as a phase-transfer catalyst further broadens its applicability in the synthesis of pharmaceuticals and other fine chemicals.

## Introduction

**Benzyltrimethylammonium tribromide** is a quaternary ammonium polyhalide that has gained significant traction as a solid brominating agent.[1][2][3] It offers several advantages over elemental bromine, which is highly corrosive, toxic, and difficult to handle, especially for small-scale reactions.[2] BTMABr<sub>3</sub>, an orange to dark yellow crystalline powder, can be accurately weighed and dispensed, allowing for precise stoichiometric control in reactions.[2][4]

Its primary applications lie in the selective bromination of aromatic compounds such as phenols, anilines, and ethers, as well as the  $\alpha$ -bromination of ketones.[1][5] Furthermore, it

functions as a mild oxidizing agent for the conversion of alcohols, diols, and sulfides.[2] The compound also exhibits utility as a phase-transfer catalyst, enhancing reaction rates between reactants in immiscible solvent systems.[4]

## Physicochemical Properties

A summary of the key physical and chemical properties of **Benzyltrimethylammonium tribromide** is presented in the table below.

Property	Value	Reference
CAS Number	111865-47-5	[4]
Molecular Formula	C <sub>10</sub> H <sub>16</sub> NBr <sub>3</sub>	[4]
Molecular Weight	389.96 g/mol	[4]
Appearance	Orange to dark yellow crystalline powder	[4]
Melting Point	99-105 °C	[4][6]
Purity (Assay)	97% - 101%	[4][6]

## Experimental Protocols

Two primary methods for the laboratory preparation of **Benzyltrimethylammonium tribromide** are detailed below. Both methods are well-established and yield a high-purity product.

### Protocol 1: Synthesis from Benzyltrimethylammonium Chloride, Sodium Bromate, and Hydrobromic Acid

This protocol is adapted from the method described by Kajigaeshi et al. in the Bulletin of the Chemical Society of Japan (1987).[7] It is a robust and high-yielding procedure.

Materials:

- Benzyltrimethylammonium chloride (60 mmol)
- Sodium bromate (30 mmol)

- Hydrobromic acid (47%, 180 mmol)
- Dichloromethane
- Magnesium sulfate
- Water

Equipment:

- Beaker or Erlenmeyer flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a suitable beaker, dissolve benzyltrimethylammonium chloride (11.1 g, 60 mmol) and sodium bromate (4.5 g, 30 mmol) in 100 mL of water.
- While stirring at room temperature, slowly add 47% hydrobromic acid (180 mmol).
- A solid precipitate will form upon the addition of hydrobromic acid.
- Extract the precipitated solid with dichloromethane (4 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield **Benzyltrimethylammonium tribromide**.

Quantitative Data Summary:

Reactant	Molar Quantity (mmol)	Mass/Volume
Benzyltrimethylammonium chloride	60	11.1 g
Sodium bromate	30	4.5 g
Hydrobromic acid (47%)	180	As required
Reported Yield	-	Good

## Protocol 2: Synthesis from Benzyltrimethylammonium Chloride and Bromine

This method provides an alternative route to BTMABr<sub>3</sub>, also described by Kajigaeshi et al.[\[7\]](#)

Materials:

- Benzyltrimethylammonium chloride
- Bromine
- Dichloromethane

Equipment:

- Reaction flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Standard laboratory glassware

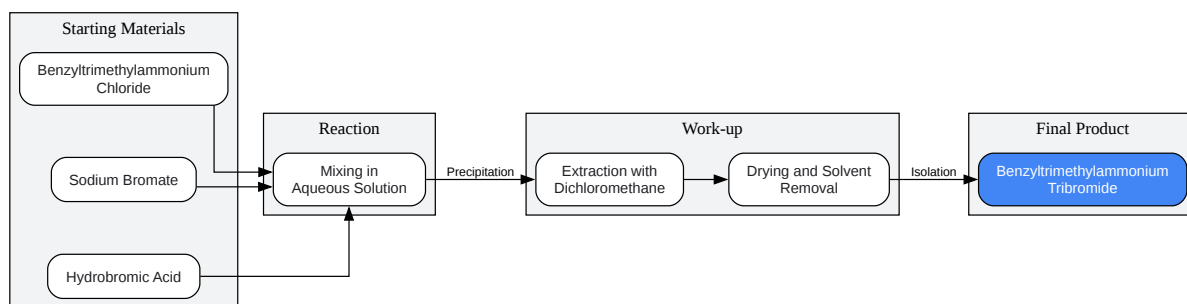
Procedure:

- Dissolve benzyltrimethylammonium chloride in dichloromethane in a reaction flask.
- With stirring, add a stoichiometric amount of bromine dropwise to the solution.

- The reaction proceeds to form **Benzyltrimethylammonium tribromide**.
- Further details on work-up and purification for this specific method were not extensively provided in the primary literature source, but would typically involve removal of the solvent and recrystallization of the crude product.

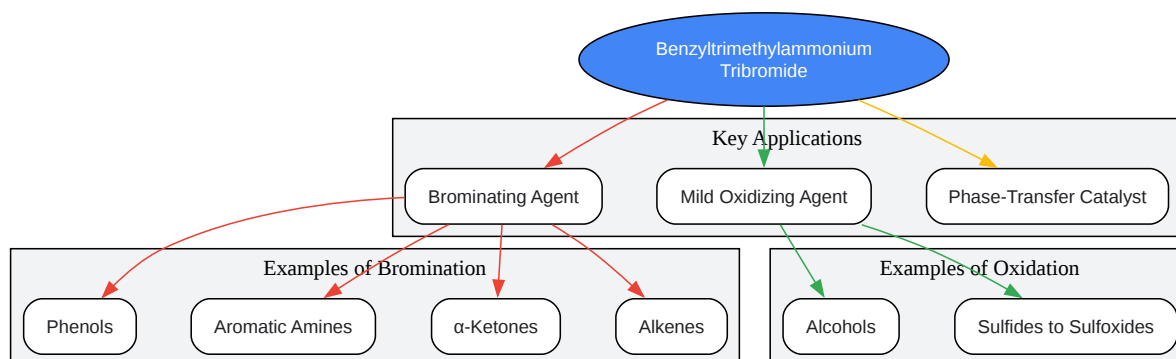
## Visualized Workflows and Applications

To better illustrate the synthesis and utility of **Benzyltrimethylammonium tribromide**, the following diagrams have been generated.



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Caption: Synthesis workflow for **Benzyltrimethylammonium tribromide**.



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Caption: Applications of **Benzyltrimethylammonium tribromide**.

## Safety Precautions

**Benzyltrimethylammonium tribromide** is an irritant.[8] It is essential to handle the compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).[9]

## Conclusion

The laboratory preparation of **Benzyltrimethylammonium tribromide** is a straightforward process that provides a valuable and safer alternative to liquid bromine. The protocols outlined in this document are reliable and can be readily implemented in a standard laboratory setting. The versatility of BTMABr<sub>3</sub> as a brominating agent, oxidizing agent, and phase-transfer catalyst makes it an indispensable tool for researchers and professionals in organic synthesis and drug development.

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